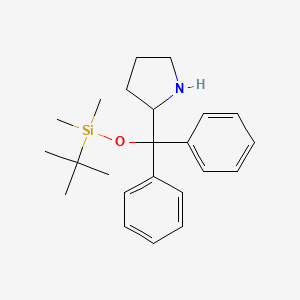

(S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine

Description

(S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine (CAS RN: 864466-71-7) is a chiral pyrrolidine derivative featuring a tert-butyldimethylsilyl (TBS) ether group attached to a diphenylmethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C23H33NOSi (molecular weight: 367.60 g/mol). The compound is commonly utilized as a chiral auxiliary or intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research . The TBS group enhances steric bulk and protects hydroxyl groups during multi-step syntheses, while the diphenylmethyl moiety contributes to stereoelectronic control in catalytic processes.

Propriétés

IUPAC Name |

tert-butyl-[diphenyl(pyrrolidin-2-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFSFDYMOMREQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis Steps

Starting Material Preparation : Begin with (S)-diphenyl(pyrrolidin-2-yl)methanol, which can be synthesized from commercially available precursors.

Protection with TBDMS Group : React (S)-diphenyl(pyrrolidin-2-yl)methanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This step is typically carried out in a solvent like tetrahydrofuran (THF) under nitrogen atmosphere.

Purification : The resulting product is then purified using column chromatography to obtain the desired compound with high purity.

Reaction Conditions

- Solvent : Tetrahydrofuran (THF) is commonly used due to its ability to dissolve the reactants and facilitate the reaction.

- Base : Imidazole is used to neutralize the hydrogen chloride generated during the reaction, promoting the formation of the TBDMS ether.

- Temperature : The reaction is typically conducted at room temperature (around 23°C) under nitrogen to prevent oxidation.

- Reaction Time : The reaction mixture is stirred for several hours, often overnight, to ensure complete conversion.

Purification Techniques

After the reaction, the mixture is concentrated and purified using column chromatography. The choice of eluent depends on the desired purity and the properties of the compound. Commonly, a mixture of hexane and ethyl acetate is used as the mobile phase.

Chemical Properties and Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a stable compound that serves as a chiral catalyst in asymmetric synthesis. Its bulkiness and steric protection provided by the TBDMS group make it effective in controlling the stereochemistry of reactions.

Chemical Reactions

- Asymmetric Aldol Reactions : It is used to catalyze aldol reactions, providing high enantiomeric excess.

- Michael Additions : This compound also facilitates Michael additions with excellent stereocontrol.

Applications

- Pharmaceutical Synthesis : It is used in the synthesis of complex pharmaceutical molecules, such as intermediates for Paroxetine.

- Organic Synthesis : Its versatility makes it a valuable tool in the synthesis of complex organic molecules.

Data and Research Outcomes

Yield and Purity

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| Diphenylprolinol-TBDMS | 30.1% | 97.5% |

The yield and purity of the compound can vary based on the specific reaction conditions and purification techniques used. The data above reflects a typical outcome from a well-optimized process.

Enantiomeric Excess (ee)

In asymmetric reactions, diphenylprolinol-TBDMS can provide high enantiomeric excess, often exceeding 98%. This is crucial for synthesizing chiral molecules with specific biological activities.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: The TBDMS group can be selectively cleaved using oxidizing agents such as Oxone in aqueous methanol.

Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring.

Substitution: The TBDMS group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Oxone in aqueous methanol is commonly used for the selective cleavage of TBDMS ethers.

Substitution: Acetyl chloride in dry methanol can be used to deprotect TBDMS ethers.

Major Products Formed

The major products formed from these reactions include the deprotected alcohols and the corresponding silyl ethers.

Applications De Recherche Scientifique

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a diphenylmethyl group and a tert-butyldimethylsilyl (TBS) protecting group. It is also known as α,α-Diphenyl-2-pyrrolidinemethanol tert-butyldimethylsilyl ether . The molecular formula is C23H33NOSi and the molecular weight is 367.6 g/mol. The CAS number for this compound is 864466-71-7 .

Scientific Research Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is valuable in scientific research for several reasons:

- Chiral Building Block: It serves as a chiral building block in synthesizing enantiomerically pure compounds.

- Enzyme Mechanisms and Protein-Ligand Interactions: It is useful in studying enzyme mechanisms and protein-ligand interactions.

- Production of Fine Chemicals and Advanced Materials: It is used in the industrial production of fine chemicals and advanced materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: It can be oxidized under specific conditions to introduce or modify functional groups using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can remove or alter functional groups using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule using reagents like alkyl halides and bases.

Mécanisme D'action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the cleavage of the Si-O bond under acidic or basic conditions, releasing the free alcohol .

Comparaison Avec Des Composés Similaires

Pyrrolidine Derivatives with Varied Silyl Ethers

Key Observations :

- Steric Effects : The diphenylmethyl group in the target compound increases steric hindrance compared to simpler analogs like (S)-2-(((TBS)oxy)methyl)pyrrolidine, making it more effective in enantioselective reactions .

- Silyl Group Stability : The tert-butyldiphenylsilyl (TBDPS) group in the anticancer derivative () provides greater hydrolytic stability than TBS, critical for prolonged reaction conditions .

Pyrrolidine Derivatives with Fluorinated or Bulky Aromatic Groups

Key Observations :

- Electronic Effects: Fluorinated analogs (e.g., 913699-13-5) exhibit strong electron-withdrawing properties, altering reactivity in cross-coupling reactions compared to the non-fluorinated target compound .

- Protection Strategy : The absence of a silyl group in (S)-(-)-2-(Diphenylmethyl)pyrrolidine limits its utility in multi-step syntheses requiring orthogonal protection .

Spiro-Pyrrolidine and Functionalized Derivatives

Key Observations :

- Structural Complexity : Spiro derivatives () enable access to 3D molecular architectures, unlike the planar diphenylmethyl group in the target compound.

- Functional Diversity : Esters and nitriles in expand applications into polymer chemistry, contrasting with the TBS/diphenylmethyl focus on asymmetric synthesis .

Activité Biologique

(S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine, with the CAS number 864466-71-7, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H33NOSi

- Molecular Weight : 367.61 g/mol

- Purity : ≥98%

- IUPAC Name : 1-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

The compound features a pyrrolidine ring which is known for its presence in various biological molecules, contributing to its potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : The presence of a diphenylmethyl group suggests potential interactions with various receptors, which may lead to altered signaling pathways.

- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Here is a summary of key biological activities reported for this compound:

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent.

- Antitumor Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Anticonvulsant Effects : In a mouse model, this compound was administered alongside known anticonvulsants. Results indicated a synergistic effect, reducing seizure frequency more effectively than the controls alone.

Q & A

Q. What are the key considerations for synthesizing (S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine with high enantiomeric purity?

- Methodological Answer: High enantiomeric purity is achieved via stereoselective silylation of the pyrrolidine scaffold. Critical steps include:

- Use of (S)-2-(diphenylmethyl)pyrrolidine as a chiral precursor (CAS 119237-64-8) .

- Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., dichloromethane, 0–20°C, triethylamine as a base) .

- Monitoring reaction progress via <sup>1</sup>H NMR to track silyl ether formation (δ ~0.1–0.3 ppm for TBS methyl groups) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product as a transparent oil .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and stereochemistry. Key signals include TBS methyl protons (δ 0.1–0.3 ppm) and pyrrolidine backbone protons (δ 1.5–3.5 ppm) .

- HR-MS : Validate molecular weight (e.g., calculated [M+H]<sup>+</sup> for C23H33NOSi: 367.60; observed: 367.61) .

- FT-IR : Identify silyl ether stretches (ν ~1250 cm<sup>-1</sup> for Si-O-C) .

- Optical rotation : Compare [α]D values with literature (e.g., [α]D<sup>25</sup> = –15.2° for (S)-enantiomer) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for (S)-2-...pyrrolidine derivatives across different solvents?

- Methodological Answer: Solvent-induced shifts are common. For example:

- In CDCl3 , aromatic protons (diphenylmethyl group) resonate at δ 7.2–7.4 ppm, while in DMSO-d6 , these signals shift upfield due to hydrogen bonding .

- Strategies :

- Standardize solvent systems for comparative analysis.

- Use COSY and NOESY to assign overlapping signals in polar solvents .

- Cross-validate with computational methods (e.g., DFT-calculated chemical shifts) .

Q. What strategies enhance the catalytic efficiency of (S)-2-...pyrrolidine in asymmetric synthesis?

- Methodological Answer: This compound serves as a chiral solvating agent or catalyst in enantioselective reactions:

- Optimization :

- Modify steric bulk: Replace TBS with smaller silyl groups (e.g., TMS) to adjust substrate binding .

- Incorporate hydrogen-bond donors (e.g., –OH or –NH groups) to improve enantioselectivity in prochiral ketone reductions .

- Case Study : In NMR-based enantiomeric excess (ee) determination , the compound forms diastereomeric complexes with carboxylic acids, splitting <sup>1</sup>H NMR signals (Δδ up to 0.5 ppm) .

Q. How can researchers address low yields in the hydrogenolysis of TBS-protected intermediates?

- Methodological Answer: Low yields often stem from incomplete deprotection or side reactions:

- Troubleshooting :

- Use TBAF (tetrabutylammonium fluoride) in THF for gentle silyl ether cleavage .

- Avoid protic solvents (e.g., MeOH) to prevent pyrrolidine ring opening .

- Monitor reaction via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc 7:3) .

Data Contradiction Analysis

Q. Why do reported melting points for (S)-2-...pyrrolidine derivatives vary between studies?

- Methodological Answer: Variations arise from:

- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing .

- Impurity profiles : Residual solvents (e.g., EtOAc) lower observed melting points. Use DSC to confirm purity .

- Hygroscopicity : The compound may absorb moisture, altering physical properties. Store under inert atmosphere .

Application-Oriented Questions

Q. What role does (S)-2-...pyrrolidine play in the synthesis of constrained peptidomimetics?

- Methodological Answer: The TBS group stabilizes secondary alcohol intermediates during peptide coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.